molecular formula C10H13ClFNO2 B1389599 3-[(3-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride CAS No. 1185293-67-7

3-[(3-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride

Cat. No.: B1389599
CAS No.: 1185293-67-7
M. Wt: 233.67 g/mol
InChI Key: MUTQBMCZVUFJKN-UHFFFAOYSA-N
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Description

3-[(3-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride is a fluorinated β-aminopropionic acid derivative. Structurally, it consists of a propionic acid backbone substituted with a methylamino group at the β-position and a 3-fluorophenyl moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

3-(3-fluoro-N-methylanilino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-12(6-5-10(13)14)9-4-2-3-8(11)7-9;/h2-4,7H,5-6H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTQBMCZVUFJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C1=CC(=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185293-67-7
Record name β-Alanine, N-(3-fluorophenyl)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185293-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

3-[(3-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and its implications in various therapeutic contexts.

Chemical Structure and Properties

The compound features a propionic acid backbone with a fluorinated phenyl group, which may influence its biological activity through enhanced lipophilicity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown high antibacterial and antifungal activity against various pathogens such as Escherichia coli and Staphylococcus aureus . The compound's structure suggests that the fluorine atom may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that derivatives of similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This mechanism is crucial for developing treatments for chronic inflammatory diseases.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several fluorinated compounds, including derivatives of this compound. The results showed that these compounds significantly inhibited bacterial growth compared to standard antibiotics, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 mg/mL .

Study 2: Anti-inflammatory Mechanism

In another study, the anti-inflammatory effects of similar compounds were assessed using lipopolysaccharide (LPS)-induced macrophage models. The results indicated a dose-dependent reduction in nitric oxide production and cytokine release, suggesting a potential therapeutic role in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of fluorinated amino acids has revealed that the introduction of fluorine at specific positions can enhance biological activity. For example, the presence of a trifluoromethyl group has been shown to increase potency against certain targets by improving binding affinity due to enhanced hydrophobic interactions .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with key biological targets. These studies suggest that the compound binds effectively to enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular functions .

Data Summary

Biological Activity Target Pathogen/Cell Type MIC (mg/mL) Mechanism
AntibacterialE. coli0.5 - 2Membrane disruption
AntibacterialS. aureus0.5 - 2Membrane disruption
Anti-inflammatoryMacrophagesN/ACytokine inhibition

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-[(3-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride involves several chemical reactions that yield derivatives with distinct biological activities. The compound can be synthesized through various methods, including the reaction of specific starting materials under controlled conditions. For instance, the synthesis typically utilizes amino acids and aromatic compounds, which are subjected to specific reagents to achieve the desired structure.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing Minimum Inhibitory Concentrations (MIC) that suggest potential for therapeutic use in treating infections .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Bacterial Strain
Compound A250Staphylococcus aureus
Compound B350Escherichia coli
Compound C500Pseudomonas aeruginosa

Neuroprotective Effects

In addition to antimicrobial properties, some studies have suggested that related compounds may exhibit neuroprotective effects. These compounds have been evaluated in models of neurodegenerative diseases, showing potential for reducing neuronal damage and promoting cell survival under stress conditions. The mechanisms often involve modulation of neurotransmitter levels and inhibition of apoptotic pathways.

Potential in Pain Management

The compound has also been investigated for its analgesic properties. Preliminary studies indicate that it may interact with pain pathways, offering a potential alternative to traditional pain management therapies. The efficacy of these compounds in reducing pain responses has been documented in animal models, suggesting a promising avenue for further research.

Case Study: Analgesic Effects in Animal Models

A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in pain behaviors compared to controls . This highlights the compound's potential as a novel analgesic agent.

Applications in Cancer Therapy

Emerging research suggests that derivatives of this compound may play a role in cancer treatment by inhibiting tumor growth and metastasis. Specific analogs have shown cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameIC50 (µM)Cancer Cell Line
Compound D15HeLa
Compound E20MCF-7
Compound F10A549

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs, highlighting substituent effects on physicochemical and biological properties:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3-[(3-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride 3-Fluorophenyl, methylamino C₁₀H₁₂FNO₂·HCl Hypothesized enhanced lipophilicity and CNS activity due to fluorine
3-(N-Methylpentylamino)propionic acid hydrochloride Pentyl, methylamino C₉H₂₀ClNO₂ High yield synthesis (industrial scalability); used in drug intermediates
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride 2,4-Difluorophenyl, methyl ester C₁₀H₁₁F₂NO₂·HCl Improved metabolic stability; precursor for fluorinated pharmaceuticals
3-(4-Hydroxyphenyl)propionic acid 4-Hydroxyphenyl C₉H₁₀O₃ Antioxidant intermediate; used in cetraxate hydrochloride synthesis
3-(Dimethylamino)propionic acid hydrochloride Dimethylamino C₅H₁₂ClNO₂ Chiral building block; stabilizes peptides/proteins
Key Observations:
  • Fluorine Substitution : Fluorinated aromatic rings (e.g., 2,4-difluorophenyl in ) increase lipophilicity and bioavailability compared to hydroxyl or methoxy groups. This suggests the 3-fluoro analog may exhibit superior blood-brain barrier penetration.
  • Salt Form : Hydrochloride salts improve aqueous solubility, critical for drug formulation .

Preparation Methods

Step A: Synthesis of 2-(3-Fluorobenzyl) Diethyl Malonate

  • Reagents: 3-fluorobenzyl chloride, diethyl malonate, potassium hydroxide, ethanol.
  • Conditions:
    • Dissolve potassium hydroxide (17.8 g, 0.26 mol) and diethyl malonate (129.3 g, 0.8 mol) in 100 mL ethanol.
    • Heat to 70 °C.
    • Add 3-fluorobenzyl chloride (29.2 g, 0.2 mol) dropwise over 1 hour between 70–80 °C.
    • Stir for an additional 1.5 hours.
    • Remove ethanol by distillation, cool below 30 °C.
    • Add water (80 mL), stir and allow phase separation.
    • Recover 2-(3-fluorobenzyl) diethyl malonate by vacuum distillation of the lower oil layer.
  • Yield and Purity: 93.5% yield with 93.6% purity.

Step B: Hydrolysis to 2-(3-Fluorobenzyl) Propanedioic Acid Disodium Salt

  • Hydrolyze the diethyl malonate derivative in aqueous sodium hydroxide solution (1–3 mol NaOH per mol of substrate) at room temperature to 80 °C for 4–8 hours.
  • The product is the disodium salt of 2-(3-fluorobenzyl) propanedioic acid.

Step C: Acidification and Decarboxylation to 3-(3-Fluorophenyl) Propionic Acid

  • Acidify the disodium salt with a mineral acid such as hydrochloric acid to pH < 3.
  • Extract the acidified solution with an organic solvent (ethyl acetate, ether, or methylene chloride).
  • Separate layers and remove solvent under reduced pressure.
  • Heat the residue to 120–250 °C for 1–3 hours to induce decarboxylation, yielding 3-(3-fluorophenyl) propionic acid.
  • The acid can then be converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Alternative Synthetic Routes and Derivatives

Research on related β-amino acid derivatives, including 3-[(3-fluoro-phenyl)-methyl-amino]-propionic acid analogs, shows that the Hantzsch synthesis and condensation reactions with various aldehydes and thioamides can be used to introduce heterocyclic and aromatic substituents, potentially modifying biological activity.

For example, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid and related derivatives were synthesized via condensation of N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetic acid and various aldehydes in aqueous sodium carbonate solution, followed by acidification. These methods provide insight into functionalization possibilities but are distinct from the direct preparation of the fluoro-substituted propionic acid hydrochloride.

Data Table: Summary of Key Reaction Conditions and Yields for 3-(3-Fluorophenyl) Propionic Acid Preparation

Step Reaction Type Reagents and Conditions Yield (%) Notes
A Alkylation 3-Fluorobenzyl chloride, diethyl malonate, KOH, EtOH, 70–80 °C, 2.5 h 93.5 High purity product
B Hydrolysis NaOH aqueous solution, RT to 80 °C, 4–8 h Not specified Converts ester to disodium salt
C Acidification and Decarboxylation Mineral acid (HCl), solvent extraction, heating 120–250 °C, 1–3 h Not specified Produces 3-(3-fluorophenyl) propionic acid

Research Findings and Notes

  • The described preparation method is advantageous due to the use of inexpensive raw materials, mild reaction conditions, and avoidance of hazardous operations.
  • The final product, 3-(3-fluorophenyl) propionic acid, can be isolated in high purity and subsequently converted to the hydrochloride salt.
  • Variations in reaction temperature, time, and solvent can influence yield and purity.
  • The method is scalable and suitable for industrial applications.
  • Alternative synthetic strategies involving thiazole derivatives and β-amino acids provide routes to functionalized analogs but are more complex and targeted towards biological activity studies.
  • Purification typically involves solvent extraction and recrystallization or precipitation by acidification.

Q & A

Q. What synthetic routes are commonly employed for 3-[(3-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride, and how is its purity validated?

Q. What preclinical models are used to study the pharmacological effects of this compound?

  • Methodological Answer : Drug discrimination assays in rodents are standard for evaluating NMDA receptor antagonism. Rats trained to discriminate PCP (phencyclidine) from saline are tested with the compound; response rates indicate similarity to PCP’s stimulus effects . Behavioral tests (e.g., locomotor activity, rotorod) assess motor coordination and sedation. Dosing protocols typically use intraperitoneal administration (1-10 mg/kg), with plasma pharmacokinetics monitored via LC-MS/MS .

Advanced Research Questions

Q. How does fluorination at the 3-phenyl position influence receptor binding compared to non-fluorinated analogs?

Q. How can contradictory data between in vitro receptor affinity and in vivo efficacy be resolved?

  • Methodological Answer : Discrepancies may arise from metabolic stability or blood-brain barrier penetration. To address this:
  • Perform in vitro metabolic assays (e.g., liver microsomes) to assess compound stability.
  • Use brain homogenate binding to compare in vitro vs ex vivo receptor occupancy.
  • Apply PET imaging with radiolabeled analogs (e.g., [¹⁸F]-derivatives) to quantify brain uptake .

Q. What novel applications exist for this compound beyond neuropharmacology?

  • Methodological Answer :
  • Forensic Analysis : GC-MS with electron-capture detection (ECD) identifies trace amounts in biological samples, leveraging fluorine’s high electron affinity .
  • Chemical Biology : As a photoaffinity probe, a diazirine-modified analog can crosslink NMDA receptors for proteomic studies .

Q. What methodologies are recommended for toxicological profiling in chronic exposure studies?

  • Methodological Answer :
  • Acute Toxicity : LD₅₀ determination via OECD Guideline 423.
  • Chronic Toxicity : 90-day rodent studies with histopathology (e.g., hippocampal neuron density) and serum biomarkers (ALT, creatinine).
  • Neurotoxicity : Immunohistochemistry for glial fibrillary acidic protein (GFAP) to assess astrocyte activation .

Methodological Considerations Table

Research AspectKey TechniquesCritical Parameters
SynthesisCatalytic hydrogenation, HPLCPurity >98%, residual solvents <0.1%
PharmacodynamicsDrug discrimination assays, LC-MS/MSDose-response curves, AUC analysis
Structural AnalysisNMR (¹H, ¹³C), X-ray crystallographyChemical shift consistency, crystallinity
Environmental ImpactGC-ECD for trace detectionLimit of detection (LOD) <1 ppb

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride
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3-[(3-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride

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